2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heteroaromatic molecule featuring a fused pyrazolo-pyrido-pyrimidinone core. Its structure includes three key substituents:
- 2-Ethyl group: Enhances lipophilicity and may influence binding interactions.
- 3-(4-Fluorophenyl): Fluorine’s electron-withdrawing effects can modulate electronic properties and metabolic stability.
- 7-(4-Methoxyphenyl): Methoxy groups often improve solubility and serve as hydrogen bond acceptors.
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-11-(4-methoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2/c1-3-20-22(15-4-6-16(25)7-5-15)23-26-14-19-21(29(23)27-20)12-13-28(24(19)30)17-8-10-18(31-2)11-9-17/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKVUOAASLAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. The unique structural features of this compound, including its ethyl group, fluorophenyl moiety, and methoxyphenyl substituent, contribute to its pharmacological properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.15 g/mol. Its structure includes significant functional groups that may enhance its biological activity by improving binding affinity to various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₄O₂ |
| Molecular Weight | 414.15 g/mol |
| CAS Number | 1030653-74-7 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit or activate certain biochemical pathways that lead to therapeutic effects. Similar compounds have shown promise in targeting mycobacterial ATP synthase for tuberculosis treatment, suggesting that this compound might also exhibit antimicrobial properties related to its structure .
Biological Activities
Research indicates that compounds within the same structural class as this compound exhibit a range of biological activities:
- Anticancer Activity : Similar pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines have demonstrated significant anticancer properties in vitro and in vivo. The specific substitutions on the pyrazolo core can enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound's unique substitution pattern may also contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Properties : There is potential for antimicrobial activity against pathogens such as Mycobacterium tuberculosis due to structural similarities with known inhibitors .
Case Studies and Research Findings
Recent studies have focused on the synthesis and structure-activity relationships (SAR) of related compounds. For instance:
- Inhibition Studies : A study on pyrazolo[1,5-a]pyrimidines reported effective inhibition of Mycobacterium tuberculosis ATP synthase, highlighting the importance of structural modifications in enhancing biological activity .
- SAR Analysis : Research has shown that the presence of specific substituents significantly affects the potency and selectivity of these compounds against various biological targets .
- Comparative Analysis : A comparative study evaluated several derivatives with varying substitutions to determine their biological efficacy. The findings indicated that modifications at the 7-position were crucial for enhancing activity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs in the evidence share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, molecular weight, and functional groups. Below is a detailed comparison:
Structural and Functional Group Analysis
*Calculated based on the target compound’s structure.
Key Observations:
- Substituent Effects: Fluorine: Present in the target compound and analogs like 4i () and MK63 (), fluorine enhances metabolic stability and bioavailability . Methoxy Groups: The 4-methoxyphenyl group in the target compound and MK74 () improves solubility compared to non-polar analogs like MK76 (4-nitrophenyl; ) .
- Molecular Weight: The target compound’s higher molecular weight (429 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
